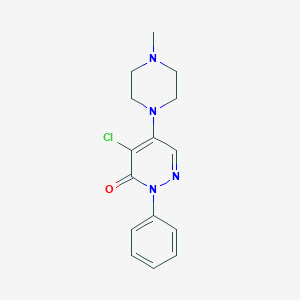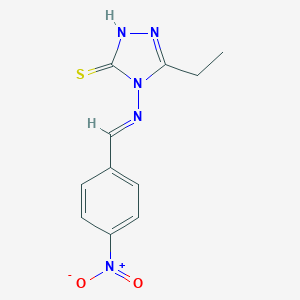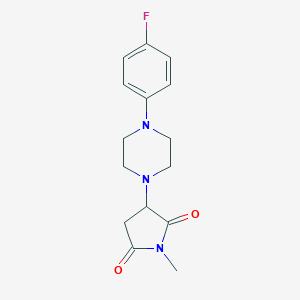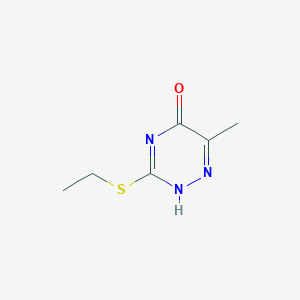
4-クロロ-5-(4-メチルピペラジン-1-イル)-2-フェニルピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one, also known as CMPD 101, is a synthetic compound with potential therapeutic applications in various diseases. It belongs to the class of pyridazinone derivatives and has a molecular weight of 370.85 g/mol.
作用機序
The exact mechanism of action of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell growth. It has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have potent activity in various assays, which makes it a promising lead compound for drug development. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.
将来の方向性
There are several future directions for the study of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its toxicity and pharmacokinetic properties in vivo. In addition, it may be useful to synthesize analogs of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 to explore its structure-activity relationship and optimize its pharmacological properties.
合成法
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-phenyl-4,5-dihydro-1H-pyridazin-3-one with chloroacetyl chloride in the presence of a base to give 2-chloro-5-phenylpyridazin-3(2H)-one. This intermediate is then reacted with 4-methylpiperazine in the presence of a base to give 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101.
科学的研究の応用
抗炎症剤
ピリダジノン誘導体は、抗炎症作用を有するPDE4阻害剤としての可能性が検討されてきました . このことから、当該化合物は、新しい抗炎症薬の開発に役立つ可能性があります。
抗菌活性
これらの化合物は、抗菌作用を含む、幅広い薬理作用を示してきました . このことから、当該化合物は、新しい抗菌剤の開発に使用できる可能性があります。
抗うつ作用
ピリダジノン誘導体は、抗うつ作用と関連付けられています . これは、当該化合物がうつ病の治療に役立つ可能性があることを意味します。
抗がん研究
ピリダジノン誘導体は、抗がん研究で使用されているという証拠があります . 問題となっている特定の化合物は、この分野でも潜在的な用途がある可能性があります。
心臓血管薬
当初、ピリダジノンは、心臓血管薬での使用のために検討されました . この化合物は、心臓血管系の薬の研究開発に貢献する可能性があります。
農薬
医薬品に加えて、ピリダジノンは農薬に使用されてきました . これは、当該化合物が農業用途に使用される可能性を開きます。
特性
IUPAC Name |
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCBYQYVQGYJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B362771.png)



![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)



![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B362810.png)
![Diethyl 3-methyl-5-{[3-(4-morpholinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B362813.png)
![Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B362814.png)
![7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine](/img/structure/B362815.png)
![6,7-Dihydro[1,3,4]thiadiazolo[3,2-b][1,2,4]thiadiazine 5,5-dioxide](/img/structure/B362816.png)